Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester is a derivative of morphine, a potent opiate analgesic. This compound is notable for its glucuronidation, a common metabolic process that enhances the solubility and excretion of drugs. The specific structure of Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester involves the addition of a triacetylated glucuronic acid moiety at the 3-position of the morphine backbone, which modifies its pharmacological properties and metabolism.
The compound can be synthesized from morphine through chemical modifications involving glucuronic acid derivatives. It is often utilized in research and pharmaceutical applications due to its enhanced solubility and potential therapeutic effects.
Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester falls under the classification of glycosides, specifically as an O-glycoside due to the ether bond formed between morphine and the glucuronic acid derivative. It is also categorized within opioid analgesics due to its structural relation to morphine.
The synthesis of Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester typically involves several key steps:
Technical details include using Lewis acids like boron trifluoride etherate as catalysts to facilitate the glycosylation process, which ensures high stereoselectivity towards β-anomers .
Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester has a complex structure characterized by:
The compound's structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of acetyl groups and the glucuronic acid component in its structure .
Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester can participate in various chemical reactions:
These reactions are crucial for understanding how this compound may behave in biological systems and its potential metabolic pathways .
The mechanism of action for Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester primarily involves:
Data from pharmacological studies indicate that metabolites like Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester may exhibit altered receptor affinity compared to their parent compounds .
Relevant analyses include spectroscopic methods that provide insights into purity and structural integrity during synthesis .
Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester has several applications in scientific research:
This compound exemplifies how chemical modifications can enhance drug efficacy and safety profiles in clinical settings .
Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester (CAS: 151250-15-6) is a protected synthetic derivative of morphine-3-glucuronide (M3G), a major phase II metabolite of morphine. This compound serves as a stable precursor in analytical and pharmacological research, enabling the study of morphine’s metabolic fate without immediate degradation. In vivo, morphine undergoes hepatic biotransformation where ~55-75% is converted to M3G via UGT-mediated glucuronidation, while ~10-15% forms the active metabolite morphine-6-glucuronide (M6G) [4] [8]. The acetylated methyl ester derivative is not naturally occurring but is crucial for:
UGT enzymes catalyze morphine’s glucuronidation, with UGT2B7 as the primary isoform responsible for M3G formation. Key characteristics include:
Enzyme Kinetics and Specificity
Cellular Transport Dynamics
UGT2B7 resides in the endoplasmic reticulum (ER) lumen, necessitating coordinated substrate shuttling:
Transporter | Role | Substrate |
---|---|---|
OCT1 | Hepatic morphine uptake | Morphine (cationic) |
UGTrel7 | UDPGA ER import | UDP-glucuronic acid |
MRP2 | Efflux of glucuronides | M3G, M6G |
Developmental deficits in neonates include reduced UGT2B7 expression and impaired transporter function, decreasing M3G clearance by 40-60% compared to adults [4].
The tri-O-acetyl and methyl ester modifications in Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester serve as proactive stabilization strategies:
Chemical Rationale
Synthetic Utility
A validated synthesis route involves:
M3G and M6G arise from the same metabolic pathway but exhibit stark differences:
Formation Kinetics and Catalysis
| Table 2: Comparative Biotransformation of M3G vs. M6G
Parameter | M3G | M6G |
---|---|---|
UGT Isoform | UGT2B7 (primary) | UGT2B7 (minor route) |
Catalytic Efficiency (kcat/Km) | 0.45 min⁻¹·mM⁻¹ | 0.08 min⁻¹·mM⁻¹ |
Plasma Ratio (vs. Morphine) | 5:1–10:1 | 0.5:1–2:1 |
Neonatal Production | Delayed (detected at 2–24 hrs) | Often undetectable at birth |
UGT2B7’s regioselectivity favors 3-O-glucuronidation due to steric accessibility of morphine’s 3-OH group. M6G formation requires energetically unfavorable conformational changes [4] [8].
Functional Divergence
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2